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For researchers in genetics and drug development, the choice of a cellular model is a critical

decision that can significantly impact the outcome of genetic screens. Among the most

powerful tools in this arena are the near-haploid human cell lines, HAP-1 and KBM-7. Their

single-copy genome for most genes simplifies the study of recessive mutations, making them

invaluable for identifying gene function. This guide provides an in-depth comparison of HAP-1
and KBM-7 cells, supported by experimental data and detailed protocols to aid in the selection

of the most appropriate model for your research needs.
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Feature HAP-1 Cells KBM-7 Cells

Origin Derived from KBM-7 cells
Chronic Myeloid Leukemia

(CML) patient

Morphology Adherent, fibroblast-like Suspension

Ploidy

Near-haploid, monosomic for

chromosome 8. Contains a

~30 Mb fragment of

chromosome 15 translocated

to chromosome 19.[1][2]

Near-haploid, but disomic for

chromosome 8.[3][4]

Genetic Background

Philadelphia chromosome

(BCR-ABL fusion) positive.[5]

Does not express

hematopoietic markers.[5][6]

Philadelphia chromosome

(BCR-ABL fusion) positive.[4]

Expresses hematopoietic

markers.

Key Advantage

Adherent nature facilitates

certain assays and imaging.

Generally considered more

"normalized" due to the loss of

hematopoietic characteristics.

Well-established for gene-trap

screens and represents a

leukemia model.

Key Disadvantage

Prone to spontaneous

diploidization over multiple

passages.[1][2]

Suspension culture can be

less convenient for some high-

throughput screening

platforms.

Performance in Genetic Screens: A Comparative
Overview
While direct head-to-head comparisons of screening efficiency are not extensively published,

the distinct characteristics of HAP-1 and KBM-7 cells make them suitable for different

screening paradigms.
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KBM-7 cells have been the workhorse for early forward genetic screens using gene-trap

mutagenesis.[6] The principle of this method is the random insertion of a DNA cassette

containing a reporter gene and a splice acceptor site into the genome. Insertions within a gene

can disrupt its function, and the reporter allows for the identification and selection of mutated

cells.

CRISPR-Based Screening:

HAP-1 cells have gained prominence with the advent of CRISPR-Cas9 technology.[6][7] Their

adherent nature and ease of transfection make them highly amenable to pooled CRISPR

screens, where a library of guide RNAs (gRNAs) is introduced to a population of cells to

generate a diverse set of knockouts.

Screening Parameter HAP-1 Cells KBM-7 Cells

Screening Amenability

Excellent for CRISPR-based

screens due to high

transfection efficiency and

adherent growth.[6][8]

Well-established for gene-trap

screens.[6] Can be used for

CRISPR screens, but

suspension nature may require

protocol adjustments.

Off-Target Effects

A general concern for

CRISPR-based methods, but

the haploid nature can simplify

the validation of hits.

Less of a concern for gene-

trap screens, which rely on

random integration.

Ploidy Stability

A significant consideration.

HAP-1 cells tend to become

diploid over time in culture

(typically starting around

passage 10 and can be mostly

diploid by passage 20), which

can compromise the

advantages of a haploid

screen.[1][2] Regular ploidy

monitoring is crucial.

Also susceptible to

diploidization, but the original

KBM-7 line was a mixed

population of near-haploid and

hyperdiploid cells.[4] Stable

haploid subclones have been

isolated.[9]
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Experimental Protocols
Detailed methodologies for cell culture and genetic screening are essential for reproducible

results.

Cell Culture Protocols
HAP-1 Cell Culture:

Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine

Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Sub-culturing: As adherent cells, HAP-1 cells require trypsinization for passaging. They

should be split every 2-3 days at a ratio of 1:10 to 1:15, ensuring they do not exceed 75%

confluency.

Freezing: Resuspend cells in a 1:1 mixture of growth medium and freezing medium (growth

medium with 20% FBS and 20% DMSO).

KBM-7 Cell Culture:

Medium: Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% Fetal Bovine

Serum (FBS) and 1% Penicillin-Streptomycin.

Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Sub-culturing: As suspension cells, KBM-7 cells are passaged by dilution. They should be

maintained at a density of approximately 1 x 10^6 cells/mL and split every 2-3 days.

Freezing: Resuspend cells in freezing medium (growth medium with 10% DMSO) at a

concentration of 2 million cells/mL.

Genetic Screening Protocols
CRISPR-Cas9 Knockout Screen in HAP-1 Cells (Illustrative Workflow):
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This protocol outlines a typical pooled CRISPR knockout screen to identify genes whose loss

confers resistance to a cytotoxic drug.

Lentiviral Library Production: Generate lentiviral particles carrying a pooled sgRNA library in

packaging cells (e.g., HEK293T).

Transduction of HAP-1 Cells: Transduce Cas9-expressing HAP-1 cells with the sgRNA

library at a low multiplicity of infection (MOI) to ensure that most cells receive a single

sgRNA.

Antibiotic Selection: Select for successfully transduced cells using an appropriate antibiotic

resistance marker present on the lentiviral vector.

Drug Selection: Treat the mutagenized cell population with the cytotoxic drug at a

concentration that kills a significant portion of the cells.

Harvesting and Genomic DNA Extraction: Collect the surviving cells and extract genomic

DNA.

PCR Amplification and Deep Sequencing: Amplify the sgRNA sequences from the genomic

DNA and analyze the abundance of each sgRNA using next-generation sequencing.

Data Analysis: Identify sgRNAs that are enriched in the drug-treated population compared to

a control population. These sgRNAs target genes whose knockout confers drug resistance.

Gene-Trap Mutagenesis Screen in KBM-7 Cells (Illustrative Workflow):

This protocol describes a general workflow for a gene-trap screen to identify genes involved in

a specific cellular process.

Retroviral Vector Production: Produce retroviral gene-trap vectors in packaging cells. These

vectors typically contain a splice acceptor sequence followed by a reporter gene (e.g., GFP).

Transduction of KBM-7 Cells: Infect KBM-7 cells with the gene-trap retrovirus.

Selection or Sorting: Select or sort cells based on the phenotype of interest. For example, if

screening for genes involved in surface protein expression, cells with altered levels of the
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protein can be isolated using fluorescence-activated cell sorting (FACS).

Expansion of Clones: Expand the selected cell populations.

Identification of Insertion Sites: Isolate genomic DNA and identify the retroviral insertion sites

using methods like inverse PCR or splinkerette PCR followed by sequencing.

Gene Identification and Validation: Map the insertion sites to the human genome to identify

the disrupted genes. Further experiments are then required to validate the role of these

candidate genes in the observed phenotype.

Visualizing Experimental Workflows
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Conclusion: Making the Right Choice
The decision between HAP-1 and KBM-7 cells for genetic screening hinges on the specific

experimental goals and available resources.

Choose HAP-1 cells if:

Your primary screening method is CRISPR-based.

An adherent cell line is advantageous for your assays (e.g., high-content imaging).

You are studying processes in a more generalized human cell context, rather than a

specific leukemia background.

You have the means to regularly monitor and control for ploidy.

Choose KBM-7 cells if:

You are performing gene-trap screens.

Your research is focused on chronic myeloid leukemia or hematopoietic cell biology.

A suspension cell line is suitable for your experimental setup.

Both HAP-1 and KBM-7 cells are powerful tools that have significantly advanced our

understanding of human genetics. By carefully considering their unique properties and the

requirements of the intended genetic screen, researchers can leverage these near-haploid cell

lines to uncover novel gene functions and potential therapeutic targets.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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